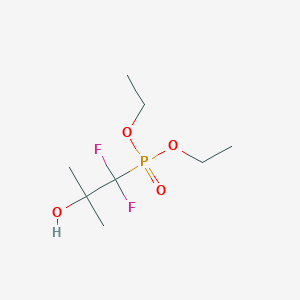

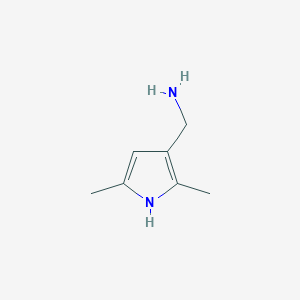

![molecular formula C18H20N2O4 B3006459 Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate CAS No. 2170006-62-7](/img/structure/B3006459.png)

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting from simple precursors such as salicylic acid or indanones. For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate involves etherification, sulfonyl chloride, amine, and esterification steps with optimized reaction conditions to achieve high yields . Similarly, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates suggests a two-step process that could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy (UV-Vis). For example, methyl 4-(4-aminostyryl) benzoate was characterized to confirm the formation of carbon-carbon bonds and the presence of methoxy groups . These techniques could be applied to the compound to determine its structure and confirm the presence of specific functional groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of hydrogen bonds, as seen in 2-amino-4,6-dimethylpyridinium benzoate, where the cation and anion form hydrogen-bonded motifs . Additionally, the potential for tubulin polymerization inhibition by related compounds suggests that the compound may also participate in biological interactions that affect cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of methoxy and amino groups can affect solubility, acidity, and the potential for hydrogen bonding. The optimization of reaction conditions, as seen in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, can lead to high purity and yield, which are critical for the compound's potential applications .

科学的研究の応用

Photopolymerization Applications : Guillaneuf et al. (2010) explored an alkoxyamine compound structurally related to the mentioned compound for its application in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation, generating radicals that influence photopolymerization processes (Guillaneuf et al., 2010).

Heterocyclic Chemistry : Ukrainets et al. (2014) studied a compound with a similar structure in the cyclization process to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research highlights the compound's role in forming complex heterocyclic systems (Ukrainets et al., 2014).

Synthesis of Heterocyclic Systems : Selič et al. (1997) demonstrated the use of a structurally related compound in synthesizing diverse heterocyclic systems, including pyrido-pyrimidinones and thiazolo-pyrimidinones. This research underlines the compound's versatility in synthesizing a range of heterocyclic compounds (Selič et al., 1997).

Novel Ring Synthesis : Koriatopoulou et al. (2008) used a similar compound in a novel synthesis approach for the pyrrolo-benzodiazocine ring system, showcasing its utility in complex organic syntheses (Koriatopoulou et al., 2008).

Antiproliferative Effects : Kumar et al. (2014) synthesized a series of compounds including one structurally similar to the compound , showing potent antiproliferative effects against human leukemic cells. This suggests potential applications in cancer research (Kumar et al., 2014).

特性

IUPAC Name |

methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-17(21)14-8-6-13(7-9-14)12-20-16(18(22)24-2)11-15-5-3-4-10-19-15/h3-10,16,20H,11-12H2,1-2H3/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXQGWZAUEVDU-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC(CC2=CC=CC=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)CN[C@H](CC2=CC=CC=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

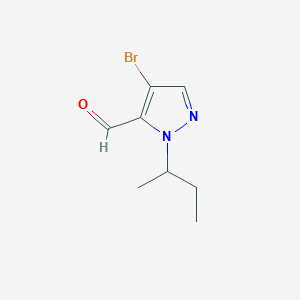

![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

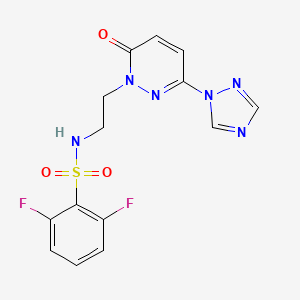

![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

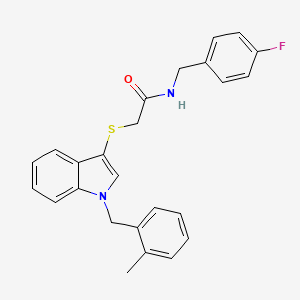

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)

![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)